molecular formula C11H11NO2 B8635462 Methyl 2-methylindolizine-6-carboxylate

Methyl 2-methylindolizine-6-carboxylate

Cat. No. B8635462
M. Wt: 189.21 g/mol
InChI Key: ALVHSPGWSHXTML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methylindolizine-6-carboxylate is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 2-methylindolizine-6-carboxylate

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

methyl 2-methylindolizine-6-carboxylate

InChI

InChI=1S/C11H11NO2/c1-8-5-10-4-3-9(11(13)14-2)7-12(10)6-8/h3-7H,1-2H3

InChI Key

ALVHSPGWSHXTML-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(C=CC2=C1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl 6-methyl-3-pyridinecarboxylate (9.83 g) and bromoacetone (11.8 g) were mixed in acetone (98 ml) and the mixture was refluxed under heating for 20 hr. The solvent was evaporated under reduced pressure and the residue was dissolved in methanol (98 ml). Sodium hydrogencarbonate (16.4 g) was added and the mixture was refluxed under heating for 24 hr. The reaction mixture was concentrated under reduced pressure, water was added and the precipitate was collected by filtration. This was recrystallized from hexane-ethyl acetate to give the objective compound (5.94 g) as a pale-yellow solid.
Quantity
9.83 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
98 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of Example 50A (570 mg, 2.32 mmol) and sodium carbonate (400 mg, 5.0 mmol) in ethanol (10 mL) was refluxed for 3 hours and concentrated. The concentrate was dissolved in dichloromethane, and this solution was washed with water, dried (MgSO4), filtered, and concentrated. The concentrate was purified by flash column chromatography on silica gel with 2:1 hexanes/dichloromethane to provide 407 mg (93%) of the desired product.
Name
mixture
Quantity
570 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
93%

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